molecular formula K2SO5 B227300 Peroxymonosulfuric acid, dipotassium salt CAS No. 10361-76-9

Peroxymonosulfuric acid, dipotassium salt

Cat. No.: B227300
CAS No.: 10361-76-9
M. Wt: 206.26 g/mol
InChI Key: JURIMTFNETVUBH-UHFFFAOYSA-L
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Description

Peroxymonosulfuric acid, dipotassium salt, commonly referred to as potassium peroxymonosulfate or Oxone®, is a triple salt mixture with the formula 2KHSO₅·KHSO₄·K₂SO₄ (CAS No. 70693-62-8; 37222-66-5) . It is a stable, water-soluble white powder that acts as a versatile oxidizing agent. The active component, KHSO₅, derives from peroxymonosulfuric acid (H₂SO₅, Caro’s acid), which is highly unstable in its pure form .

Preparation Methods

Synthetic Routes and Reaction Conditions

Peroxymonosulfuric acid, dipotassium salt, is typically prepared by reacting potassium hydroxide with peroxymonosulfuric acid. The reaction can be represented as follows:

H2SO5+2KOHK2SO5+2H2O\text{H}_2\text{SO}_5 + 2\text{KOH} \rightarrow \text{K}_2\text{SO}_5 + 2\text{H}_2\text{O} H2​SO5​+2KOH→K2​SO5​+2H2​O

Industrial Production Methods

In industrial settings, peroxymonosulfuric acid is generated in situ by combining oleum (fuming sulfuric acid) with hydrogen peroxide. The resulting solution is then neutralized with potassium hydroxide to crystallize the dipotassium salt. This method ensures a high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Peroxymonosulfuric acid, dipotassium salt, primarily undergoes oxidation reactions due to its strong oxidizing nature. It can oxidize a wide range of organic and inorganic compounds.

Common Reagents and Conditions

    Oxidation of Aldehydes to Carboxylic Acids: This reaction typically occurs in the presence of water and under mild acidic conditions.

    Oxidation of Sulfides to Sulfones: This reaction is carried out in an aqueous medium, often at room temperature.

    Epoxidation of Alkenes: This reaction requires the presence of an alkene and is usually conducted at room temperature.

Major Products Formed

Scientific Research Applications

Disinfection and Antimicrobial Applications

Peroxymonosulfuric acid is widely recognized for its disinfectant properties. It is effective against a range of pathogens, including bacteria and viruses.

Case Study: Virucidal Efficacy

A study evaluated the virucidal effects of potassium monopersulfate against various viruses, including Newcastle disease virus and avian influenza virus. The results indicated that potassium monopersulfate could effectively inactivate these viruses even in the presence of organic materials, showcasing its potential as a disinfectant in biosecurity applications .

Pathogen Inactivation Time (ppm) Conditions
Salmonella Infantis5 sec (5000 ppm)Absence of organic materials
Escherichia coli30 sec (1250 ppm)Presence of 5% FBS (organic)
Newcastle disease virusNot specifiedVirus-spiked clothes
Avian influenza virusNot specifiedVirus-spiked rayon sheet

Environmental Remediation

Potassium peroxymonosulfate shows promise in environmental applications, particularly in the degradation of contaminants.

Case Study: Prion Degradation

Research demonstrated that peroxymonosulfate can rapidly degrade prion proteins associated with transmissible spongiform encephalopathies. The study highlighted the effectiveness of transition metal-catalyzed decomposition to enhance degradation rates, indicating its potential for remediation of prion-contaminated surfaces .

Water Treatment

The compound is utilized in water treatment processes due to its strong oxidizing ability.

Comparison of Disinfectants

A systematic study compared the disinfection effects of ozone, hydrogen peroxide, and peroxymonosulfate on MS2 coliphage in water. The findings revealed that peroxymonosulfate achieved significant viral inactivation rates within a short contact time, making it a viable option for water disinfection .

Oxidant Concentration (g/L) Inactivation Rate (Log Reduction)
Ozone0.35.0 at 30 min
Hydrogen Peroxide0.253.0 at 120 min
Peroxymonosulfate0.34.0 at 30 min

Industrial Applications

In industry, potassium peroxymonosulfate is employed as an oxidizing agent in various processes.

Applications in Polymerization and Cleaning

The compound is used as an initiator for polymerization reactions and as an etchant in the plastics industry. Additionally, it is effective for cleaning applications, such as removing organic residues from substrates .

Mechanism of Action

The compound exerts its effects through its strong oxidizing properties. It generates reactive oxygen species, which can oxidize various substrates. The molecular targets include organic compounds such as aldehydes, sulfides, and alkenes. The pathways involved typically include the formation of intermediate radicals, which then react with the substrates to form the final oxidized products .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 614.76 g/mol (triple salt) .
  • Oxidizing Strength : Generates reactive species like chlorine (Cl₂) and hypochlorous acid (HOCl) when combined with NaCl in water .
  • Applications : Organic synthesis (epoxidation, Dakin reaction), disinfection, and water treatment .

Potassium Peroxydisulfate (K₂S₂O₈)

CAS No.: 7727-21-1 Molecular Weight: 270.33 g/mol .

Property Dipotassium Peroxymonosulfate (Triple Salt) Potassium Peroxydisulfate
Formula 2KHSO₅·KHSO₄·K₂SO₄ K₂S₂O₈
Structure Contains one peroxide (O-O) bond Two sulfate groups linked by a peroxide bond
Oxidizing Power Moderate; selective for epoxidation Strong; requires thermal/UV activation
Toxicity (LD50, rat) 2000 mg/kg 802 mg/kg
Applications Organic synthesis, disinfection Polymerization initiator, PCB etching

Key Differences :

  • Reactivity: Peroxymonosulfate is more selective in oxidation reactions (e.g., converting aldehydes to acids), whereas peroxydisulfate is better suited for radical-initiated processes .
  • Stability : The triple salt formulation enhances stability compared to pure KHSO₅, while peroxydisulfate is inherently stable but hygroscopic .

Sodium Persulfate (Na₂S₂O₈)

CAS No.: 7775-27-1 .

Property Dipotassium Peroxymonosulfate Sodium Persulfate
Cation Potassium Sodium
Solubility in Water High Moderate
Oxidizing Potential 1.82 V (vs. SHE) 2.01 V (vs. SHE)
Applications Spa water treatment, epoxidation Soil remediation, hair bleach

The dipotassium salt’s chlorine-generating ability makes it superior for disinfection .

Caro’s Acid (H₂SO₅)

CAS No.: 7722-86-3 .

Property Dipotassium Peroxymonosulfate Caro’s Acid
Stability Stable as triple salt Explosive in pure form
Handling Safe at room temperature Requires in-situ generation
Industrial Use Broad (pre-made reagent) Limited due to instability

Note: Caro’s acid is rarely used directly; its potassium salt (KHSO₅) in the triple salt mixture is preferred for safe storage and handling .

Data Tables

Table 1: Structural and Functional Comparison

Compound Formula Peroxide Bonds Key Applications
Dipotassium Peroxymonosulfate 2KHSO₅·KHSO₄·K₂SO₄ 1 Organic synthesis, disinfection
Potassium Peroxydisulfate K₂S₂O₈ 1 Polymerization, etching
Sodium Persulfate Na₂S₂O₈ 1 Soil remediation

Biological Activity

Peroxymonosulfuric acid, dipotassium salt (commonly known as potassium peroxymonosulfate or Oxone) is an inorganic compound with significant biological activity, primarily recognized for its strong oxidizing properties. This article delves into its biological activity, applications in disinfection, and relevant research findings.

Chemical Structure and Properties

Potassium peroxymonosulfate is represented by the chemical formula K2O6SK_2O_6S and is a component of Caro's acid. It exists as a white solid and is known for its high oxidizing potential, with a standard electrode potential of +2.51 V, making it a potent oxidizing agent in various chemical reactions .

The biological activity of potassium peroxymonosulfate is primarily attributed to its ability to generate reactive oxygen species (ROS) upon decomposition. These ROS can effectively disrupt cellular functions in microorganisms, leading to cell death. The mechanism involves the oxidation of essential cellular components such as proteins, lipids, and nucleic acids .

Antimicrobial Activity

Broad-Spectrum Disinfection:
Potassium peroxymonosulfate exhibits broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. It has been shown to be effective against non-enveloped viruses and various bacterial strains including Escherichia coli and Staphylococcus aureus.

Case Studies on Disinfection Efficacy

  • Disinfection Under Low-Temperature Conditions:
    A study evaluated the efficacy of potassium peroxymonosulfate alongside other disinfectants (e.g., peracetic acid and hydrogen peroxide) on bacterial pathogens at low temperatures. Results indicated that all three disinfectants exhibited strong bactericidal properties, achieving a reduction of ≥ 3 Log10 CFU/mL after just 2.5 minutes of treatment. Notably, potassium peroxymonosulfate showed comparable effectiveness to peracetic acid against E. coli and S. aureus at low temperatures .
  • Effectiveness Against Spores:
    Another investigation focused on the activity of potassium peroxymonosulfate against Bacillus subtilis spores under low-temperature conditions. While it showed limited effectiveness compared to peracetic acid, it still contributed to overall microbial reduction in conjunction with other agents .

Applications in Various Fields

Potassium peroxymonosulfate is utilized across multiple industries due to its versatile properties:

  • Water Treatment: Used for disinfecting water supplies and treating wastewater.
  • Food Industry: Employed as a sanitizer for food contact surfaces.
  • Healthcare: Incorporated in formulations for sterilization and disinfection of medical instruments.
  • Cosmetics: Acts as an antimicrobial agent in personal care products.

Stability and Handling

Potassium peroxymonosulfate is relatively stable when stored under dry conditions but can decompose over time, losing about 1% activity monthly if not properly maintained . Its stability is influenced by pH levels; it reaches a minimum stability at pH 9 .

Summary of Biological Activity

The following table summarizes the biological activities and applications of potassium peroxymonosulfate:

Activity Description References
AntimicrobialEffective against bacteria (e.g., E. coli, S. aureus)
VirucidalActive against non-enveloped viruses
Fungal ActivityEffective against various fungal species
Water TreatmentUsed for disinfection in water treatment processes
Food SafetySanitizes food contact surfaces

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing dipotassium peroxymonosulfate while minimizing decomposition risks?

Dipotassium peroxymonosulfate is typically synthesized via salt formation reactions. A common approach involves neutralizing peroxymonosulfuric acid with potassium hydroxide under controlled pH and temperature (≤5°C) to prevent premature decomposition . Alternatively, electrochemical methods using platinum electrodes in sulfuric acid solutions can generate peroxymonosulfate ions, followed by potassium salt precipitation . Critical parameters include maintaining low temperatures (<10°C) and avoiding organic contaminants that accelerate decomposition.

Q. How can the stability of dipotassium peroxymonosulfate solutions be quantified under varying storage conditions?

Stability is assessed via iodometric titration to measure active oxygen content over time. Solutions should be stored in dark, inert containers at pH 3–4 (adjusted with dilute H2SO4) to reduce radical formation. Accelerated aging studies at 25–40°C can model decomposition kinetics, with Arrhenius plots used to predict shelf life . Note that UV-Vis spectroscopy at 254 nm (O-O bond absorbance) provides complementary degradation data .

Advanced Research Questions

Q. What mechanistic pathways explain dipotassium peroxymonosulfate’s role in advanced oxidation processes (AOPs)?

In AOPs, the compound acts as a precursor for sulfate radicals (SO4^•−) via homolytic cleavage of the peroxide bond (O-O). Activation methods include:

  • Thermal activation : Heating to 50–70°C generates radicals with an activation energy of ~140 kJ/mol .
  • Transition metal catalysis : Co(II) or Fe(II) ions facilitate electron transfer, reducing the activation barrier (Ea ≈ 80–100 kJ/mol) . Competing pathways, such as hydroxyl radical (•OH) formation via water oxidation, require pH-dependent analysis (dominant at pH >7) .

Q. How do coexisting anions (e.g., chloride, carbonate) influence the oxidative efficiency of dipotassium peroxymonosulfate in complex matrices?

Chloride ions (Cl⁻) enhance radical generation via Cl•/Cl2^•− formation but may scavenge SO4^•− at high concentrations (>1 mM), producing less reactive ClO⁻ . Carbonate (CO3^2−) significantly inhibits reactivity by forming carbonate radicals (CO3^•−) with lower redox potential. Experimental validation requires competitive kinetic models, such as second-order rate constant comparisons (e.g., k(SO4^•− + Cl⁻) = 4.7×10^8 M⁻¹s⁻¹ vs. k(SO4^•− + CO3^2−) = 6.1×10^6 M⁻¹s⁻¹) .

Q. What analytical techniques resolve contradictions in reported degradation byproducts of dipotassium peroxymonosulfate?

Discrepancies arise from differing detection limits and matrix effects. High-resolution LC-MS identifies organic byproducts (e.g., hydroxylated intermediates), while ion chromatography quantifies sulfate (SO4^2−) and potassium (K⁺) ions. Electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) confirms radical species. For inorganic byproducts, O2 evolution during decomposition is monitored via gas chromatography .

Q. Methodological Notes

  • Synthesis Optimization : Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds during scale-up .
  • Data Contradictions : Cross-validate kinetic models using multiple probes (e.g., methylene blue degradation for radical yield vs. tert-butanol quenching for •OH contribution) .

Properties

IUPAC Name

dipotassium;5,5-dioxidotetraoxathiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.H2O6S/c;;1-7(2)5-3-4-6-7/h;;1-2H/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURIMTFNETVUBH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S1(OOOO1)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894198
Record name Peroxysulfuric acid, potassium salt
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Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid.
Record name Peroxysulfuric acid, potassium salt
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CAS No.

10361-76-9
Record name Dipotassium peroxymonosulfate
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Record name Peroxysulfuric acid, potassium salt
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